1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3-methylbutanoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the acylation of pyrrolidine-2-carboxylic acid with 3-methylbutanoyl chloride. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New acyl derivatives with different functional groups.
Scientific Research Applications
1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular structure allows it to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the 3-methylbutanoyl group, making it less hydrophobic.
1-(Butanoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a butanoyl group instead of a 3-methylbutanoyl group.
Uniqueness: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 3-methylbutanoyl group, which imparts specific chemical and physical properties, such as increased hydrophobicity and potential for unique biological interactions.
Properties
IUPAC Name |
1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLZADPBRUAGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.